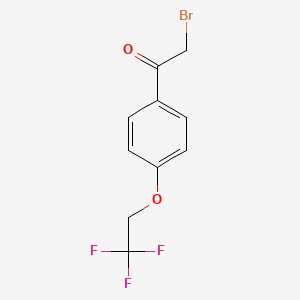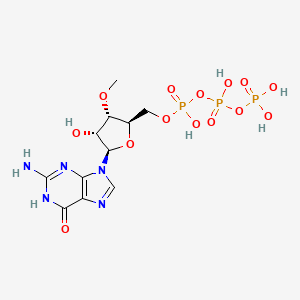
3'-o-Methylguanosine 5'-(tetrahydrogen triphosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-O-Methylguanosine 5’-(tetrahydrogen triphosphate) is a methylated derivative of guanosine triphosphate. This compound is notable for its role in various biochemical processes, particularly in the study of RNA synthesis and function. It is often used in research settings to investigate the mechanisms of RNA polymerase and other enzymes involved in nucleic acid metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Methylguanosine 5’-(tetrahydrogen triphosphate) typically involves the methylation of guanosine triphosphate. One common method includes the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is usually carried out in an aqueous solution with a suitable base like sodium hydroxide or potassium carbonate to facilitate the methylation at the 3’-hydroxyl group of guanosine triphosphate.
Industrial Production Methods
Industrial production of 3’-O-Methylguanosine 5’-(tetrahydrogen triphosphate) follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance efficiency and scalability. Purification is typically achieved through chromatographic techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
3’-O-Methylguanosine 5’-(tetrahydrogen triphosphate) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized nucleotides.
Reduction: Although less common, reduction reactions can occur, particularly in the presence of strong reducing agents.
Substitution: Nucleophilic substitution reactions can take place, especially at the phosphate groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.
Substitution: Nucleophiles such as ammonia or primary amines can react with the phosphate groups under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 8-oxo-3’-O-methylguanosine 5’-(tetrahydrogen triphosphate), while substitution reactions can yield various modified nucleotides.
Aplicaciones Científicas De Investigación
3’-O-Methylguanosine 5’-(tetrahydrogen triphosphate) has several important applications in scientific research:
Chemistry: It is used as a model compound to study the chemical properties and reactivity of nucleotides.
Biology: This compound is crucial in the study of RNA synthesis and function, particularly in understanding the role of methylation in RNA processing and stability.
Medicine: Research involving this compound can provide insights into the mechanisms of diseases related to RNA metabolism and potential therapeutic targets.
Industry: It is used in the development of diagnostic tools and assays for detecting and quantifying RNA and related biomolecules.
Mecanismo De Acción
The mechanism of action of 3’-O-Methylguanosine 5’-(tetrahydrogen triphosphate) involves its incorporation into RNA by RNA polymerase. The methylation at the 3’-position can affect the binding and processing of RNA by various enzymes, influencing RNA stability and function. This compound can also act as a chain terminator in RNA synthesis, providing a tool for studying the elongation and termination phases of transcription.
Comparación Con Compuestos Similares
Similar Compounds
Guanosine 5’-(tetrahydrogen triphosphate): The non-methylated form, which is a standard nucleotide involved in RNA synthesis.
2’-O-Methylguanosine 5’-(tetrahydrogen triphosphate): Another methylated derivative, but with the methyl group at the 2’-position.
7-Methylguanosine 5’-(tetrahydrogen triphosphate): Methylated at the 7-position, commonly found in the cap structure of eukaryotic mRNA.
Uniqueness
3’-O-Methylguanosine 5’-(tetrahydrogen triphosphate) is unique due to its specific methylation pattern, which can influence RNA polymerase activity and RNA stability differently compared to other methylated nucleotides. This makes it a valuable tool for dissecting the roles of methylation in RNA biology and for developing novel therapeutic strategies targeting RNA processes.
Propiedades
Fórmula molecular |
C11H18N5O14P3 |
|---|---|
Peso molecular |
537.21 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H18N5O14P3/c1-26-7-4(2-27-32(22,23)30-33(24,25)29-31(19,20)21)28-10(6(7)17)16-3-13-5-8(16)14-11(12)15-9(5)18/h3-4,6-7,10,17H,2H2,1H3,(H,22,23)(H,24,25)(H2,19,20,21)(H3,12,14,15,18)/t4-,6-,7-,10-/m1/s1 |
Clave InChI |
OHOBECDATGAGJW-KQYNXXCUSA-N |
SMILES isomérico |
CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
SMILES canónico |
COC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



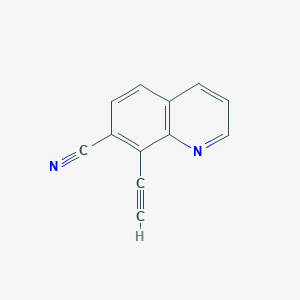
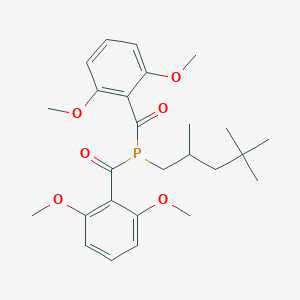
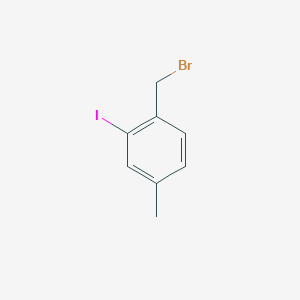
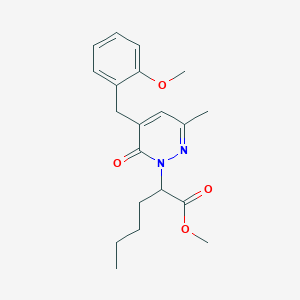
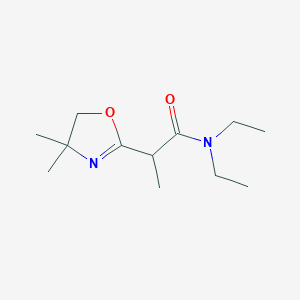
![1-(5-Iodobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12865986.png)

![2-Bromo-7-methylbenzo[d]oxazole](/img/structure/B12865997.png)
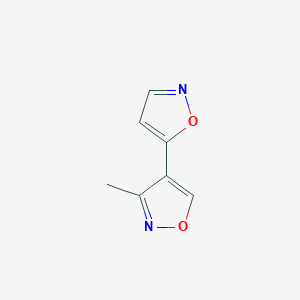


![1-(Benzenesulfonyl)-3-bromo-5-fluoro-2-[(oxan-2-yloxy)methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12866023.png)
